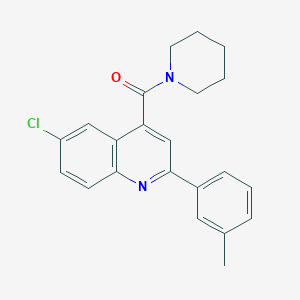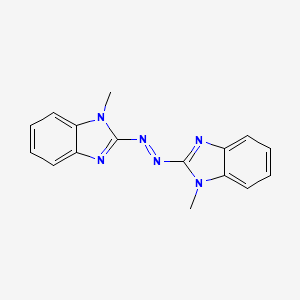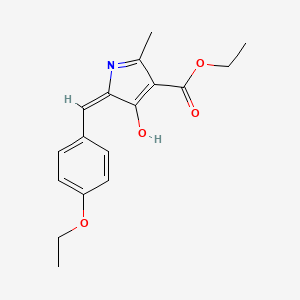
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The exact mechanism of action of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been found to inhibit the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
実験室実験の利点と制限
One advantage of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for research purposes. However, one limitation of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its therapeutic effects.
将来の方向性
There are several future directions for the study of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
合成法
The synthesis of 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 6-chloro-2-nitroaniline with 3-methylbenzoyl chloride in the presence of a base to form 6-chloro-2-(3-methylphenyl)-4-nitroaniline. This is then reduced with iron powder and hydrochloric acid to obtain 6-chloro-2-(3-methylphenyl)-4-aminophenol. The final step involves the reaction of 6-chloro-2-(3-methylphenyl)-4-aminophenol with piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent to form 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline.
科学的研究の応用
6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in various cancer cell lines and has been found to inhibit the growth of cancer cells by inducing apoptosis. 6-chloro-2-(3-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
特性
IUPAC Name |
[6-chloro-2-(3-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-6-5-7-16(12-15)21-14-19(22(26)25-10-3-2-4-11-25)18-13-17(23)8-9-20(18)24-21/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYWOMFJVAIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-fluorobenzamide](/img/structure/B5970124.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)

